Dihydromunduletone

aGPCR pharmacology GPR56 antagonism receptor selectivity

Dihydromunduletone (DHM) is the first validated small-molecule antagonist of adhesion GPCRs, offering selective inhibition of GPR56 (IC50 20.9 μM) and GPR114 without affecting GPR110 or class A GPCRs. Unlike rigid rotenoid analogs (deguelin, rotenone), DHM's unique 2-phenylacetophenone core with three rotatable C-C bonds provides the highest conformational flexibility in its class, directly correlating with its selective aGPCR antagonism. Validated in both cell-free GTPγS binding assays (>75% G13 activation reduction) and in vivo zebrafish angiogenesis models, DHM is the essential chemical probe for aGPCR pharmacology, SAR studies, and developmental biology research. Procure with confidence—generic rotenoid substitution risks invalid target engagement.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
CAS No. 674786-20-0
Cat. No. B1228407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromunduletone
CAS674786-20-0
Synonymsdihydromunduletone
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C
InChIInChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3
InChIKeyRMVZECFNOTWEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydromunduletone Procurement Guide: CAS 674786-20-0 as a Selective Adhesion GPCR Antagonist


Dihydromunduletone (DHM; CAS 674786-20-0) is a rotenoid derivative isolated from the genus Mundulea, structurally related to mundulone but distinguished by its 2-phenylacetophenone core that confers increased conformational flexibility relative to rigid rotenoid analogs . The compound functions as a selective, small-molecule antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically inhibiting GPR56 (ADGRG1) and GPR114 (ADGRG5) while sparing GPR110 (ADGRF1) and class A GPCRs . As the first validated small-molecule aGPCR antagonist reported in the literature, DHM serves as a chemical probe for investigating aGPCR biology in development, tissue maintenance, and cancer contexts where this GPCR subclass is frequently mutated .

Why Generic Rotenoid Substitution Fails: Dihydromunduletone Structural and Pharmacological Differentiation


Procurement decisions for aGPCR-targeting chemical probes cannot rely on generic rotenoid substitution due to critical structural and pharmacological divergences. Among the five structurally related compounds tested in the GPR56 inhibitor screen (DHM, mundulone, isorotenone, rotenone, deguelin), DHM uniquely combines conformational flexibility with selective aGPCR antagonism . Rigid rotenoids such as deguelin and rotenone possess planar isoflavanone-like cores, whereas DHM's 2-phenylacetophenone core permits rotation about three carbon-carbon bonds, strongly suggesting it is the most flexible compound in this class and potentially enabling distinct binding interactions . Furthermore, DHM exhibits receptor selectivity (GPR56/GPR114 inhibition without GPR110 or class A GPCR antagonism) that is not established for all in-class rotenoids . These differences preclude generic substitution without risking altered target engagement, off-target effects, or invalid experimental conclusions.

Quantitative Differentiation Evidence for Dihydromunduletone vs. Closest Rotenoid Analogs


Selective aGPCR Antagonism: GPR56 IC50 = 20.9 μM with No Activity at GPR110 or Class A GPCRs

Dihydromunduletone demonstrates selective antagonism of aGPCRs, inhibiting GPR56 with an IC50 of 20.9 μM while showing no inhibitory activity against GPR110 (ADGRF1), M3 muscarinic acetylcholine receptors, or β2 adrenergic GPCRs at concentrations up to 50 μM . In cell-free GTPγS binding reconstitution assays, DHM reduced GPR56 7TM-mediated G13 activation by over 75%, decreasing the activation rate from 0.18 minute⁻¹ to 0.04 minute⁻¹ . At 50 μM, DHM maximally inhibits GPR56 and also dramatically reduces GPR114 7TM-stimulated Gs activity, but fails to inhibit GPR110 7TM stimulation of Gq GTPγS binding .

aGPCR pharmacology GPR56 antagonism receptor selectivity chemical probe validation

Structural Differentiation: Conformational Flexibility vs. Rigid Rotenoid Analogs

Comparative structural analysis demonstrates that DHM possesses a 2-phenylacetophenone core permitting rotation about three carbon-carbon bonds, strongly suggesting DHM is the most flexible compound among the five structurally related compounds tested (DHM, mundulone, isorotenone, rotenone, deguelin) . In contrast, rotenoids including isorotenone, rotenone, and deguelin are relatively rigid, planar compounds with isoflavanone-like cores . Mundulone, a true isoflavone, permits rotation around only one central carbon-carbon bond .

structural biology conformational analysis rotenoid SAR molecular flexibility

In Vivo Zebrafish Antiangiogenic Activity: Identification as Lead Compound in Phenotypic Screen

In a zebrafish chemical genetic screen of the Spectrum Collection library using transgenic Tg(flk1:EGFP) embryos, dihydromunduletone was identified as one of seven lead compounds that inhibit the growth of zebrafish intersegmental vessels, indicating antiangiogenic activity in a whole-organism vertebrate model . The screen evaluated approximately 2000 compounds and identified DHM alongside isorotenone, aristolochic acid, simvastatin, mevastatin, lovastatin, and rosuvastatin as vessel growth inhibitors .

angiogenesis zebrafish model phenotypic screening cancer therapeutics

High-Throughput Screening Performance: DHM as Top GPR56 Inhibitor Hit

In a 2000-compound high-throughput SRE-luciferase screen for GPR56 inhibitors, DHM was identified as one of only three top hits (along with H.M.S.1 and H.M.S.2) that inhibited GPR56 7TM-dependent SRE activation without appreciably inhibiting constitutively active Gα13-Q226L-dependent SRE activation in the counterscreen . Of 66 initial GPR56-CTF inhibitor hits, 63 were eliminated due to downstream pathway inhibition, leaving only 3 receptor-level candidates (0.15% of library) .

HTS GPR56 inhibitors counterscreen validation chemical probe discovery

Analytical Purity Specifications: ≥98% to 99.96% HPLC Purity Across Vendors

Commercial suppliers provide dihydromunduletone with documented analytical purity specifications ranging from ≥98% to 99.96% by HPLC, with specific vendor certifications including 99.2% (Fisher Scientific/MedChemExpress), >98% HPLC (Molnova), 99.23% (ChemScene), and 99.96% (MedChemExpress analytical standard grade) . The compound is available as both solid powder and 10 mM DMSO solutions with validated solubility of ≥250 mg/mL in DMSO .

quality control HPLC purity procurement specification research-grade material

Evidence-Based Application Scenarios for Dihydromunduletone (CAS 674786-20-0) in Research Procurement


aGPCR Chemical Probe Development for GPR56-Dependent Signaling Studies

Investigators requiring a validated small-molecule antagonist for GPR56 (ADGRG1) should prioritize DHM based on its demonstrated IC50 of 20.9 μM in cell-free GTPγS binding assays and >75% reduction of GPR56-mediated G13 activation (rate decrease from 0.18 min⁻¹ to 0.04 min⁻¹) . The compound's selectivity profile—inhibiting GPR56 and GPR114 while sparing GPR110, M3 muscarinic, and β2 adrenergic receptors—enables target-specific interrogation of aGPCR signaling without class A GPCR confounding effects . As the first small-molecule aGPCR antagonist validated in peer-reviewed literature, DHM serves as a benchmark chemical probe for aGPCR pharmacology studies .

In Vivo Angiogenesis Research Using Zebrafish Models

For investigators studying developmental or tumor angiogenesis in vertebrate models, DHM offers an evidence-based selection advantage based on its identification as a lead antiangiogenic compound in a validated zebrafish intersegmental vessel growth screen . DHM was one of only seven lead compounds (0.35% hit rate) identified from a 2000-compound library screen in transgenic Tg(flk1:EGFP) zebrafish embryos, providing orthogonal in vivo validation of biological activity beyond in vitro aGPCR antagonism . This application scenario is particularly relevant for laboratories using zebrafish as a cost-effective, high-throughput in vivo angiogenesis model.

Structure-Activity Relationship Studies of Rotenoid Pharmacophores

Medicinal chemistry and natural product pharmacology programs investigating rotenoid SAR should select DHM as a comparator compound based on its structurally validated differentiation from rigid rotenoid analogs . DHM's 2-phenylacetophenone core with three rotatable carbon-carbon bonds represents the most flexible scaffold among the five structurally related rotenoids tested (isorotenone, rotenone, deguelin, mundulone, DHM) . This structural distinction, established through MMFF conformational analysis, positions DHM as an essential reference compound for studies correlating molecular flexibility with aGPCR antagonism potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydromunduletone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.